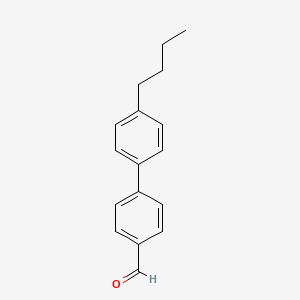

4-(4-Butylphenyl)benzaldehyde

Vue d'ensemble

Description

4-(4-Butylphenyl)benzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One method involves the Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol . Another method involves a two-step, one-pot procedure, employing a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

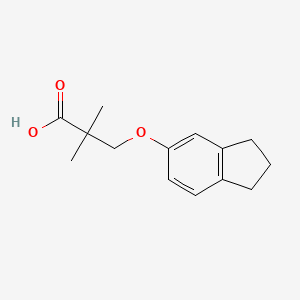

The molecular structure of this compound can be represented by the linear formula (CH3)3CC6H4CHO . The molecule has a molecular weight of 162.23 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with organometallic reagents in a cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.53 (lit.) . It has a boiling point of 130 °C/25 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Tyrosinase Inhibition

4-(4-Butylphenyl)benzaldehyde, a benzaldehyde derivative, has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin formation. Nihei and Kubo (2017) found that benzaldehyde inhibited tyrosinase's oxidation of 4-t-butylcatechol. They noted that benzaldehydes with bulky substituents, like this compound, may act as partial noncompetitive inhibitors, impacting the enzyme's catalytic center through hydrophobic interactions (Nihei & Kubo, 2017).

Bioproduction and Biocatalysis

Benzaldehydes, including this compound, are important in bioproduction and biocatalysis. Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde, highlighting its commercial value in the flavor industry and its biotransformation by microbial means, like using Pichia pastoris, which is significant for sustainable and eco-friendly production (Craig & Daugulis, 2013).

Photocatalysis

Research by Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst. This study illuminates the potential of benzaldehydes in photocatalytic applications, offering an environmentally friendly approach to chemical transformations (Lima et al., 2017).

Solid Phase Organic Synthesis

Swayze (1997) investigated benzaldehyde derivatives, including this compound, for use in solid phase organic synthesis. The study explored their utility as linkers in the synthesis of complex organic molecules, demonstrating their versatility in modern synthetic chemistry (Swayze, 1997).

Enzymatic Production

Takakura et al. (2022) researched the enzymatic production of benzaldehyde from L-phenylalanine, highlighting the industrial importance of benzaldehyde, including its derivatives, in the food industry for their aromatic properties. This study underscores the potential of biotechnological approaches in producing flavoring compounds (Takakura et al., 2022).

Mécanisme D'action

Target of Action

4-(4-Butylphenyl)benzaldehyde, a type of aromatic aldehyde, is believed to target cellular antioxidation systems . The compound’s primary targets are likely to be components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like this compound . The interaction with its targets leads to destabilization of cellular redox homeostasis and/or antioxidation systems , which can inhibit microbial growth .

Biochemical Pathways

This disruption could lead to oxidative stress, which can inhibit the growth of microbes .

Pharmacokinetics

After administration, it might be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The compound might be metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . The pathological state of the model might mainly affect its absorption degree and metabolism rate .

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth . By disrupting the cellular antioxidation systems, the compound induces oxidative stress within the cell, which can inhibit the growth of microbes . This makes this compound a potential antifungal or chemosensitizing agent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(4-Butylphenyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular antioxidation systems can disrupt redox homeostasis, leading to altered cellular functions . Additionally, it has been studied for its potential antifungal properties, where it targets fungal antioxidation components, thereby inhibiting fungal growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with enzymes involved in the oxidative stress-response pathway can lead to enzyme inhibition, thereby affecting cellular redox balance . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its stability can be affected by environmental conditions, such as temperature and pH, which in turn impact its efficacy in biochemical assays . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as l-amino acid deaminase and 4-hydroxymandelate synthase, influencing the conversion of amino acids into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . For instance, its localization in the mitochondria can impact mitochondrial function and energy production, highlighting the importance of precise subcellular targeting in therapeutic applications.

Propriétés

IUPAC Name |

4-(4-butylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLCFMLLLYPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)